molecular formula C6H15N5O2 B1606290 N-Hydroxy-L-argininamide CAS No. 5699-67-2

N-Hydroxy-L-argininamide

Cat. No. B1606290
CAS RN: 5699-67-2
M. Wt: 189.22 g/mol
InChI Key: IXHTVNGQTIZAFS-BYPYZUCNSA-N
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Description

N-Hydroxy-L-argininamide, also known as NOHA, is a naturally occurring molecule that plays a crucial role in the regulation of nitric oxide (NO) production in the body. NO is a vital signaling molecule that regulates various physiological processes, including vasodilation, neurotransmission, and immune response. NOHA acts as a precursor to NO synthesis by catalyzing the conversion of L-arginine to NO.

Scientific Research Applications

Biomedical Applications

N-Hydroxy-L-Argininamide shows potential in biomedical applications, particularly in the synthesis and modification of biomaterials. For example, it has been used as a growth modifier in the synthesis of hydroxyapatite particles, which are a key inorganic component of bone material. This application leverages the strong interaction of its guanidino group with phosphate groups, facilitating the formation of hydroxyapatite with specific morphologies, such as plate-like or rod-like structures, depending on the synthesis conditions (Saranya et al., 2018).

Radioligand Development

In the field of medicinal chemistry, N-Hydroxy-L-Argininamide derivatives have been synthesized as radioligands. These compounds, such as [(3)H]-UR-MK114, are used as antagonists for neuropeptide Y Y1 receptors and are valuable in studying receptor-ligand interactions and in autoradiography (Keller et al., 2008).

Understanding Enzymatic Mechanisms

The study of N-Hydroxy-L-Argininamide's interactions with enzymes like arginase has provided insights into metabolic pathways and enzymatic mechanisms. For instance, it has been used to understand the binding of substrate analogues and products to arginase, shedding light on the enzyme's structure and function (Cox et al., 2001).

Protein Refolding Applications

In biotechnology, N-Hydroxy-L-Argininamide has been found to enhance protein refolding more effectively than L-arginine. This application is critical in the prevention of protein aggregation during refolding processes, which is a significant challenge in protein production (Hamada & Shiraki, 2007).

Biosensor Development

N-Hydroxy-L-Argininamide has been utilized in the development of biosensors. For instance, a sensitive method for detecting L-argininamide was developed, employing S1 nuclease hydrolysis for signal amplification. This technique is instrumental in creating highly sensitive and specific biosensors for various applications (Hun & Wang, 2011).

Cancer Research

In cancer research, N-Hydroxy-L-Argininamide analogs like nor-NOHA and NOHA have been studied for their potential in inhibiting cancer progression. Analysis of these compounds and their associated genes and proteins has provided insights into potential targets for cancer treatment (Ahammad, 2018).

Electrochemical Studies

Electrochemical studies of N-Hydroxy-L-Argininamide have been conducted to understand its redox behavior. This research is crucial for developing electrochemical biosensors for monitoring biochemical processes in diseases (Arral et al., 2020).

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-hydroxypentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5O2/c7-4(5(12)11-13)2-1-3-10-6(8)9/h4,13H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHTVNGQTIZAFS-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NO)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NO)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972478
Record name 2-Amino-5-carbamimidamido-N-hydroxypentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-L-argininamide

CAS RN

5699-67-2
Record name Argininehydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-carbamimidamido-N-hydroxypentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80972478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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